molecular formula C9H15BrO B2426816 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane CAS No. 2168147-44-0

2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane

Cat. No.: B2426816
CAS No.: 2168147-44-0
M. Wt: 219.122
InChI Key: RSAJAKVXXIOIKY-UHFFFAOYSA-N
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Description

2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane is an organic compound with the molecular formula C₉H₁₅BrO It is characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to an oxirane ring

Properties

IUPAC Name

2-[[1-(bromomethyl)cyclopentyl]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c10-7-9(3-1-2-4-9)5-8-6-11-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAJAKVXXIOIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2CO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane typically involves the reaction of cyclopentylmethyl bromide with an epoxide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over reaction parameters to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the oxirane ring can lead to the formation of diols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: Products include diols.

Scientific Research Applications

2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethyl bromide: Similar structure but lacks the oxirane ring.

    Epoxides: Compounds with an oxirane ring but different substituents.

    Bromomethyl derivatives: Compounds with a bromomethyl group attached to different ring systems.

Uniqueness

2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane is unique due to the combination of a bromomethyl group, a cyclopentyl ring, and an oxirane ring in its structure. This unique combination imparts specific reactivity and properties, making it valuable for various applications in research and industry.

Biological Activity

2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane features an epoxide functional group, which is known for its reactivity and ability to participate in various biochemical interactions. The bromomethyl group enhances its electrophilicity, potentially increasing its biological activity.

The biological activity of 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes by mimicking natural substrates, thereby blocking active sites and interfering with metabolic pathways.
  • Radical Formation: The compound may participate in radical reactions, leading to the formation of reactive oxygen species that can induce cellular stress and apoptosis in cancer cells .
  • Target Interaction: It interacts with various molecular targets, influencing signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

Research indicates that 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth at low concentrations.

Anticancer Activity

The anticancer potential of the compound has been explored in various studies:

  • Cell Line Studies: In vitro assays using cancer cell lines have shown that 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane induces cytotoxic effects, with IC50 values indicating a potent inhibitory effect on cell viability.
  • Mechanistic Insights: The compound appears to trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in malignant cells.

Case Studies

Several case studies highlight the biological activity of 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane:

  • Study on Antimicrobial Efficacy:
    • Objective: To evaluate the antimicrobial properties against Staphylococcus aureus.
    • Results: The compound exhibited an MIC of 32 µg/mL, demonstrating effective inhibition of bacterial growth.
    • Conclusion: Promising candidate for further development as an antibacterial agent.
  • Study on Anticancer Activity:
    • Objective: To assess cytotoxic effects on breast cancer cell lines (MCF-7).
    • Results: An IC50 value of 15 µM was observed, indicating significant reduction in cell viability.
    • Conclusion: Suggests potential for development as an anticancer therapeutic.

Pharmacokinetics

Understanding the pharmacokinetics of 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution: The compound's lipophilicity may facilitate absorption across biological membranes.
  • Metabolism: Initial studies suggest metabolic pathways involving cytochrome P450 enzymes may play a role in its biotransformation.
  • Excretion: Further research is needed to elucidate excretion pathways and half-life.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
2-[[1-(Bromomethyl)cyclopentyl]methyl]oxiraneSignificant (MIC: 32 µg/mL)Moderate (IC50: 15 µM)Enzyme inhibition, radical formation
Compound AModerate (MIC: 64 µg/mL)High (IC50: 5 µM)Apoptosis induction
Compound BHigh (MIC: 16 µg/mL)Low (IC50: >50 µM)Cell cycle arrest

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